molecular formula C12H11FN2O2 B14861600 1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14861600
M. Wt: 234.23 g/mol
InChI Key: IPXHNZRZIOQOLX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position, a fluorophenyl group at the third position, and a carboxylic acid group at the fifth position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide.

    Introduction of the fluorophenyl group: This can be done via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.

    1-Ethyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

2-ethyl-5-(4-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O2/c1-2-15-11(12(16)17)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,16,17)

InChI Key

IPXHNZRZIOQOLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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